methyl 6-isothiocyanato-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-isothiocyanato-1H-indole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-isothiocyanato-1H-indole-3-carboxylate typically involves the reaction of methyl 6-amino-1H-indole-3-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-isothiocyanato-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-isothiocyanato-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of methyl 6-isothiocyanato-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-1H-indole-3-carboxylate
- Methyl 6-hydroxy-1H-indole-3-carboxylate
- Methyl 6-bromo-1H-indole-3-carboxylate
Uniqueness
Methyl 6-isothiocyanato-1H-indole-3-carboxylate is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H8N2O2S |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
methyl 6-isothiocyanato-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)9-5-12-10-4-7(13-6-16)2-3-8(9)10/h2-5,12H,1H3 |
InChI Key |
GBOQQJYQUBZTTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)N=C=S |
Origin of Product |
United States |
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